H-His(Trt)-OH H-His(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 35146-32-8
VCID: VC21536576
InChI: InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol

H-His(Trt)-OH

CAS No.: 35146-32-8

Cat. No.: VC21536576

Molecular Formula: C25H23N3O2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

H-His(Trt)-OH - 35146-32-8

CAS No. 35146-32-8
Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
IUPAC Name (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m0/s1
Standard InChI Key BSZQZNOAYQCQFZ-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)[O-])[NH3+]

Chemical Properties and Structure

Physical Properties

H-His(Trt)-OH presents as a white to off-white solid with specific physical characteristics that make it suitable for various chemical applications. The compound has a well-defined melting point of 210°C, indicating its purity and crystalline nature. Its high boiling point of 584.8±50.0°C at 760 mmHg reflects the compound's stability at elevated temperatures, an important consideration for certain reaction conditions .

PropertyValue
Molecular Weight397.469 g/mol
Density1.2±0.1 g/cm³
Melting Point210°C
Boiling Point584.8±50.0°C at 760 mmHg
Flash Point307.5±30.1°C
pKa1.78±0.10 (Predicted)
Physical FormSolid
ColorWhite to off-white

The compound exhibits a density of approximately 1.2±0.1 g/cm³, which is typical for amino acid derivatives of this type. The flash point of 307.5±30.1°C indicates that the compound has low flammability and is relatively safe to handle under normal laboratory conditions. The predicted pKa value of 1.78±0.10 suggests that the compound behaves as a weak acid in solution, which influences its solubility and reactivity profiles in various solvents and reaction conditions .

Chemical Structure and Formula

H-His(Trt)-OH has the molecular formula C₂₅H₂₃N₃O₂, which reflects its complex structure incorporating the triphenylmethyl protecting group. The structural composition includes 25 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. This specific arrangement results in the characteristic reactivity and specificity of the compound in peptide synthesis applications .

The structure can be represented by the following SMILES notation:
C(O)(=O)C@HN

The InChI representation provides a standardized method for encoding the molecular structure:
InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m0/s1

These notations capture the precise arrangement of atoms and bonds in the molecule, which is essential for understanding its reactivity and function in chemical and biological systems.

Synthesis and Preparation

The synthesis of H-His(Trt)-OH typically involves selective protection of the imidazole nitrogen of histidine with the triphenylmethyl (trityl) group. One documented preparation method involves a multi-step process starting with the amino acid N(im)-trityl-D-histidine. The process begins by dissolving the starting material in dichloromethane, followed by the addition of triethylamine and trimethylsilyl chloride (3.5 equivalents). This mixture undergoes gentle reflux for approximately 2 hours, resulting in a silylated intermediate that is ready for coupling reactions .

For coupling reactions, the silylated intermediate can be reacted with an anhydride formed from a carboxylic acid. In one example, isovaleric acid is dissolved in tetrahydrofuran (THF) and cooled to -20°C using an ice-salt bath. N-methyl morpholine (1.2 equivalents) and ethyl chloroformate (1.0 equivalent) are added to the solution, which is maintained at -20°C for 15-20 minutes. The bis-TMS amino acid reaction mixture is then added directly to this anhydride solution and allowed to stir at room temperature overnight (approximately 8 hours). After this period, the reaction mixture is concentrated in vacuo, and H-His(Trt)-OH is obtained following appropriate purification procedures .

H-His(Trt)-OH can also be obtained by removing the Fmoc (9-fluorenylmethyloxycarbonyl) group protection from Fmoc-His(Trt)-OH, which is another commonly used protected histidine derivative in peptide synthesis. This deprotection step selectively removes the Fmoc group while leaving the trityl protection intact, allowing for controlled peptide synthesis processes .

Applications in Peptide Chemistry

Role in Peptide Synthesis

H-His(Trt)-OH serves as a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its primary function is to incorporate histidine residues into peptide sequences while preventing unwanted side reactions that could occur without proper protection of the imidazole side chain. In peptide synthesis protocols, the compound allows for selective reaction at the α-amino group, enabling the controlled elongation of the peptide chain .

Research has shown that when using H-His(Trt)-OH in peptide synthesis, the reaction conditions significantly influence the efficiency and purity of the resulting peptides. For instance, studies have reported various reaction times necessary for the complete incorporation of His(Trt) derivatives into peptide sequences. When coupled with different activating agents, the reaction times can vary considerably, which is an important consideration for designing efficient peptide synthesis protocols .

The use of H-His(Trt)-OH has been documented in the synthesis of biologically active peptides, including those with potential antimalarial activity. Specifically, it has been employed as a reactant in the synthesis of falcitidin acyl tetrapeptides, which have shown promise as antimalarial agents. This application highlights the significance of H-His(Trt)-OH in medicinal chemistry and drug development efforts .

Protection Mechanism

The trityl (Trt) group in H-His(Trt)-OH serves as a protecting group for the imidazole nitrogen of histidine. This protection is crucial because the imidazole side chain of histidine is nucleophilic and can participate in unwanted side reactions during peptide synthesis, leading to decreased yields and impure products. The bulky triphenylmethyl group effectively shields the imidazole nitrogen, preventing it from reacting while allowing the α-amino and carboxylic acid groups to participate in peptide bond formation .

The protection mechanism relies on the steric hindrance provided by the three phenyl rings of the trityl group, which physically block access to the protected nitrogen. Additionally, the trityl group is stable under the basic conditions typically employed in peptide coupling reactions but can be selectively removed under acidic conditions when needed. This orthogonality with other protecting groups commonly used in peptide synthesis makes H-His(Trt)-OH compatible with various synthetic strategies .

Studies have shown that the use of H-His(Trt)-OH significantly reduces racemization during peptide synthesis compared to unprotected histidine derivatives. For example, when Boc-His(Trt)-OH (a related compound with an additional Boc protection on the α-amino group) was preactivated with DCC for 1 hour at 0°C, the amount of racemization was minimal (0.3-0.5%), whereas unprotected histidine derivatives showed higher levels of racemization .

Research Findings and Biological Significance

H-His(Trt)-OH derives its biological significance from the amino acid histidine, which is an essential amino acid with diverse functions in biological systems. Histidine plays crucial roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system. By providing a protected form of histidine, H-His(Trt)-OH enables researchers to incorporate this important amino acid into synthetic peptides with specific sequences and functions .

Research has explored the use of H-His(Trt)-OH in various contexts, including the development of peptide-based antimalarial agents. The compound has been specifically mentioned as a reactant in the synthesis of falcitidin acyl tetrapeptides, which have shown potential as antimalarial agents. This application highlights the compound's relevance in medicinal chemistry and drug discovery efforts targeting globally significant diseases .

Studies have also investigated the reactivity and stability of H-His(Trt)-OH under different conditions to optimize its use in peptide synthesis. These investigations have yielded valuable insights into reaction times, coupling efficiencies, and potential side reactions, contributing to the development of more efficient and selective peptide synthesis protocols. Understanding these parameters is essential for researchers working with this compound in various applications .

Comparison with Related Compounds

H-His(Trt)-OH belongs to a family of protected histidine derivatives that are commonly used in peptide synthesis. A close relative is Fmoc-His(Trt)-OH, which features an additional 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of histidine. This dual protection strategy allows for orthogonal deprotection, where either the Fmoc or Trt group can be selectively removed under different conditions, providing greater flexibility in peptide synthesis strategies .

CompoundProtectionMain UseDeprotection Conditions
H-His(Trt)-OHTrityl on imidazolePeptide synthesis with free amino groupAcidic conditions for Trt
Fmoc-His(Trt)-OHFmoc on α-amino, Trityl on imidazoleSolid-phase peptide synthesisBasic conditions for Fmoc, Acidic for Trt
Boc-His(Trt)-OHBoc on α-amino, Trityl on imidazolePeptide synthesisAcidic conditions (stronger for Boc, milder for Trt)

Studies comparing these derivatives have shown differences in reactivity and susceptibility to racemization. For instance, when preactivated with DCC for 1 hour at 0°C, Fmoc-His(Trt)-OH showed only 0.2% racemization, while Boc-His(Trt)-OH showed 0.3-0.5% racemization. These differences, though small, can be significant in the synthesis of peptides where stereochemical purity is critical .

The choice between these related compounds depends on the specific requirements of the peptide synthesis strategy. H-His(Trt)-OH may be preferred when a free amino group is needed for certain coupling reactions, while Fmoc-His(Trt)-OH or Boc-His(Trt)-OH might be chosen when sequential deprotection steps are part of the synthetic plan .

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